molecular formula C11H15Br2NO B6042252 2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide

2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide

Cat. No.: B6042252
M. Wt: 337.05 g/mol
InChI Key: OVASDGHEJYVBFT-UHFFFAOYSA-N
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Description

2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane ring structure substituted with bromine atoms and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide typically involves the bromination of a cyclopropane precursor followed by the introduction of the amide group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve the dibromination of the cyclopropane ring. The subsequent step involves the reaction of the dibrominated intermediate with N,N-di(prop-2-en-1-yl)amine under suitable conditions to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of a cyclopropane derivative.

    Oxidation Reactions: The amide group can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can lead to the formation of simpler hydrocarbons or oxidized amide derivatives.

Scientific Research Applications

2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The bromine atoms and the amide group play crucial roles in these interactions, potentially affecting enzyme activity, protein binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-dibromo-1-methylcyclopropanecarboxamide: Lacks the N,N-di(prop-2-en-1-yl) substitution.

    1,1-dibromo-2-methylcyclopropane: Similar brominated cyclopropane structure but without the amide group.

    N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide: Similar amide structure but without the bromine atoms.

Uniqueness

2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide is unique due to the combination of its brominated cyclopropane ring and the N,N-di(prop-2-en-1-yl)amide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dibromo-1-methyl-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2NO/c1-4-6-14(7-5-2)9(15)10(3)8-11(10,12)13/h4-5H,1-2,6-8H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVASDGHEJYVBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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